molecular formula C13H17Br B8414853 1-(3-Bromo-2-methyl-1-propenyl)-4-isopropylbenzene

1-(3-Bromo-2-methyl-1-propenyl)-4-isopropylbenzene

Cat. No.: B8414853
M. Wt: 253.18 g/mol
InChI Key: XMSUVOFFIOLZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-2-methyl-1-propenyl)-4-isopropylbenzene is a useful research compound. Its molecular formula is C13H17Br and its molecular weight is 253.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

1-(3-bromo-2-methylprop-1-enyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C13H17Br/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-8,10H,9H2,1-3H3

InChI Key

XMSUVOFFIOLZQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-(4-isopropylphenyl)-2-methyl-2-propen-1-ol (6.30 g, 33.1 mmol) in isopropyl ether (50 ml) was added under ice cooling phosphorus tribromide (5.98 g, 22.1 mmol) and the resulting mixture was stirred at room temperature for 30 minutes. Water was added into the reaction mixture and the product was extracted with isopropyl ether. The organic layer was washed with water and an aqueous saturated solution of sodium hydrogen carbonate, dried on magnesium sulfate, filtered, and then concentrated under reduced pressure to obtain 7.63 g (91% yield) of the oily title compound.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-isopropylphenyl)-2-methyl-2-propen-1-ol synthesized in Reference Example 103 (6.30 g, 33.1 mmol) in isopropyl ether (50 mL) was added phosphorus tribromide (5.98 g, 22.1 mmol) with ice-cooling and the mixture was stirred at room temperature for 30 minutes. Water was added to the reaction solution and the mixture was extracted with isopropyl ether. The organic layer was washed with water and a saturated sodium hydrogen carbonate solution, dried over magnesium sulfate, filtered, and then concentrated under reduced pressure to obtain the oily title compound 7.63 g (yield 91%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 103
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
5.98 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
91%

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